molecular formula C17H19NO3 B4100944 2,3-dimethoxy-N-(1-phenylethyl)benzamide

2,3-dimethoxy-N-(1-phenylethyl)benzamide

Cat. No.: B4100944
M. Wt: 285.34 g/mol
InChI Key: NMUOJBJFJVHYKY-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(1-phenylethyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmaceutical research. Benzamides are recognized as privileged structures in drug discovery, serving as key building blocks for compounds with a broad spectrum of biological activities . Research into analogous structures has indicated potential for such molecules to possess antitumor, antimicrobial, and anti-inflammatory properties, making this class of compounds a valuable scaffold for the development of new therapeutic agents . The molecular structure of this compound, which features a 2,3-dimethoxyphenyl group linked to an N-(1-phenylethyl) side chain, is designed for structure-activity relationship (SAR) studies. The methoxy substituents and the stereochemistry of the phenethyl group can significantly influence the compound's binding affinity and interaction with biological targets, which is a key area of investigation in lead optimization processes . Researchers can utilize this chemical as a key intermediate or precursor in synthetic organic chemistry to develop more complex molecules for biological screening. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,3-dimethoxy-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12(13-8-5-4-6-9-13)18-17(19)14-10-7-11-15(20-2)16(14)21-3/h4-12H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUOJBJFJVHYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(1-phenylethyl)benzamide typically starts from 2,3-dimethoxybenzoic acid. The acid is reacted with an amine derivative, such as 1-phenylethylamine, under specific conditions to form the desired benzamide compound. The reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(1-phenylethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-dimethoxy-N-(1-phenylethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The antibacterial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Antipsychotic Research

  • (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide :
    • Key Differences : The pyrrolidinylmethyl group replaces the phenylethyl moiety, enhancing antidopaminergic activity via D2 receptor antagonism. This compound exhibits 10-fold higher potency in preclinical antipsychotic models compared to simpler benzamides .
    • Pharmacological Data :
Property Target Compound (S)-5-Bromo Analogue
D2 Receptor IC50 (nM) Not reported 0.8 ± 0.2
LogP (Lipophilicity) ~3.2 2.8
Antipsychotic Efficacy Moderate High
  • Mechanistic Insight : The pyrrolidine ring facilitates stronger hydrogen bonding with receptor residues, while bromine enhances halogen-π interactions .

Chiral Separation Analogues

  • 3,5-Dinitro-N-(1-Phenylethyl)Benzamide :
    • Chromatographic Performance :
  • Resolution (Rs) = 1.89 using chiral MOF-packed columns, compared to 1.2–1.5 for simpler benzamides .
  • Higher enantioselectivity due to nitro groups enhancing π-π interactions with stationary phases.
    • Structural Advantage : The nitro groups increase polarity, improving separation efficiency in HPLC .

Crystallographic and Supramolecular Analogues

  • 2,3-Dimethoxy-N-(4-Methylphenyl)Benzamide (UYALEN) :
    • Crystal Packing : Forms C–H···O hydrogen-bonded dimers, unlike the target compound’s π-stacking-dominated structure .
    • Dihedral Angles :
Compound Dihedral Angle (Benzamide vs. Aryl)
Target Compound ~60° (naphthalene vs. benzamide)
UYALEN 15.2° (planar alignment)
  • Functional Impact : The phenylethyl group in the target compound disrupts planarity, reducing crystallinity but enhancing solubility .

Antimicrobial and Anticancer Analogues

  • N-Substituted Phenyl Benzimidazole-Benzamide Hybrids :
    • Activity Data :
  • MIC against E. coli: 8 µg/mL (hybrids) vs. >64 µg/mL (target compound).
  • IC50 (HepG2 cells): 12 µM (hybrids) vs. >50 µM (target compound).
    • Structural Rationale : Benzimidazole-thioacetamido groups introduce dual hydrogen-bonding and hydrophobic interactions, absent in the target compound .

Radiolabeled Analogues in Neuroimaging

  • [18F]Fallypride and [11C]Raclopride :
    • Binding Affinity :
Compound D2/D3 Receptor KD (nM)
Target Compound Not studied
[18F]Fallypride 0.02
[11C]Raclopride 1.1
  • Key Feature : Fluorine/chlorine substituents in these analogues improve blood-brain barrier penetration and receptor specificity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2,3-dimethoxy-N-(1-phenylethyl)benzamide, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via nucleophilic acyl substitution between 2,3-dimethoxybenzoyl chloride and 1-phenylethylamine in a basic medium (e.g., using NaHCO₃ or Et₃N). Key parameters include solvent choice (e.g., THF or DCM), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions like hydrolysis of the acyl chloride. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the pure amide product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern of the benzamide core and verifying the presence of methoxy groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive structural confirmation, including dihedral angles and hydrogen-bonding networks .

Q. What safety protocols should be followed when handling this compound, given limited toxicity data?

  • Answer : Due to insufficient acute/chronic toxicity data (as seen in analogous benzamides), assume occupational exposure limits for similar amides (e.g., <1 mg/m³). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. In case of exposure, rinse skin/eyes with water and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent vehicles like DMSO concentration). Standardize protocols using validated models (e.g., NIH/3T3 fibroblasts for cytotoxicity) and include positive controls (e.g., doxorubicin for anticancer activity). Cross-validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric viability tests) .

Q. What strategies optimize regioselectivity in derivatizing the benzamide scaffold for structure-activity relationship (SAR) studies?

  • Answer : Introduce protecting groups (e.g., tert-butoxycarbonyl for amine protection) before functionalizing the aromatic ring. Use directed ortho-metalation (DoM) with strong bases (e.g., LDA) to install substituents at specific positions. Monitor reaction progress via TLC and adjust catalysts (e.g., Pd/C for hydrogenation) to minimize over-reduction .

Q. How do electronic effects of substituents (e.g., methoxy vs. nitro groups) influence the compound’s supramolecular interactions?

  • Answer : Electron-donating groups (e.g., methoxy) enhance π-π stacking and hydrogen-bond acceptor capacity, as observed in crystal structures of related benzamides. Computational modeling (DFT or molecular docking) can predict interactions with biological targets (e.g., enzymes) or self-assembly behavior in solid-state studies .

Methodological Considerations

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • Answer : Use SwissADME or ADMETlab to estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 metabolism. Molecular dynamics simulations (GROMACS) can model membrane permeability, while docking software (AutoDock Vina) predicts binding affinities to targets like COX-2 or serotonin receptors .

Q. How should researchers design experiments to assess environmental persistence of this benzamide derivative?

  • Answer : Conduct OECD 301 biodegradation tests (aqueous aerobic conditions) and measure half-life in soil/water systems via LC-MS. Evaluate photodegradation under UV light (λ = 254 nm) and analyze metabolites using QTOF-MS. Compare results with structurally similar compounds to infer degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-dimethoxy-N-(1-phenylethyl)benzamide
Reactant of Route 2
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2,3-dimethoxy-N-(1-phenylethyl)benzamide

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